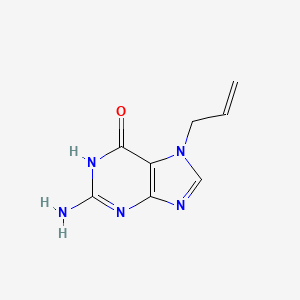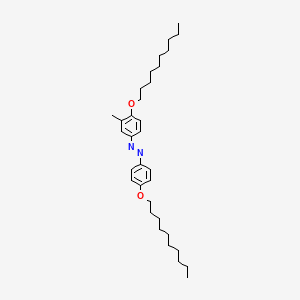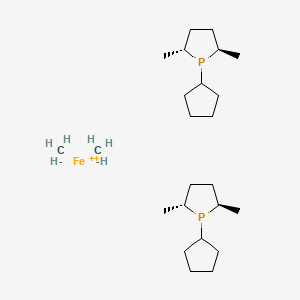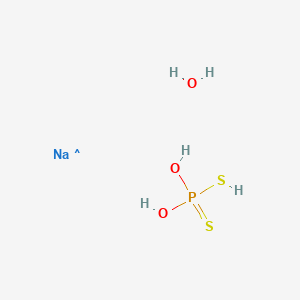
7-alil-2-amino-1H-purin-6(7H)-ona
Descripción general
Descripción
“6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is a chemical compound with the molecular formula C8H9N5O . It is a derivative of guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is characterized by a purine core, which is a heterocyclic aromatic ring system, with an amino group at position 2 and a propenyl group at position 7 . The InChI string representation of the molecule is InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) .
Physical And Chemical Properties Analysis
The molecular weight of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is 191.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are 191.08070993 g/mol . The topological polar surface area is 85.3 Ų .
Aplicaciones Científicas De Investigación
Farmacéutica: Agente sedante e hipnótico
Este compuesto está estructuralmente relacionado con el Apronal, que se utiliza como agente sedante e hipnótico . Su potencial para inducir el sueño y reducir la ansiedad lo convierte en un candidato para futuras investigaciones en el desarrollo de nuevos fármacos dirigidos a los trastornos del sueño.
Bioquímica: Derivado de guanina
Como derivado de la guanina, la 7-alil-2-amino-1H-purin-6(7H)-ona es significativa en la investigación bioquímica. La guanina es una de las cuatro principales nucleobases que se encuentran en los ácidos nucleicos ADN y ARN . El estudio de este compuesto podría conducir a una mejor comprensión de la codificación genética y los procesos celulares.
Ciencia de materiales: Síntesis de polímeros
El grupo alilo en el compuesto sugiere su uso en la síntesis de polímeros. Se sabe que los compuestos alilo se polimerizan fácilmente, lo que podría utilizarse para crear nuevos materiales con propiedades específicas para aplicaciones industriales .
Química analítica: Estándar de referencia
Debido a su pureza y estabilidad, este compuesto puede servir como estándar de referencia en química analítica. Puede utilizarse para calibrar instrumentos o para desarrollar nuevos métodos analíticos para detectar y cuantificar moléculas biológicas .
Biología molecular: Estudios de expresión genética
En biología molecular, los derivados de la purina, como la this compound, se pueden utilizar para estudiar la expresión y la regulación genética. Pueden actuar como sondas moleculares para comprender el papel de las secuencias ricas en guanina en el ADN y el ARN .
Síntesis química: Bloque de construcción
Este compuesto puede actuar como un bloque de construcción en la síntesis química. Sus sitios reactivos permiten diversas reacciones químicas, lo que lo convierte en un precursor versátil para sintetizar una amplia gama de entidades químicas .
Termodinámica: Análisis de propiedades
Las propiedades termofísicas de este compuesto se pueden evaluar críticamente para comprender su comportamiento a diferentes temperaturas y presiones, lo cual es esencial para el diseño y la optimización de procesos en ingeniería química .
Química medicinal: Investigación antiviral
Los compuestos con una estructura de base de purina, como la this compound, a menudo se exploran por sus propiedades antivirales. La investigación en esta área podría conducir al desarrollo de nuevos fármacos antivirales que se dirijan a patógenos específicos .
Propiedades
IUPAC Name |
2-amino-7-prop-2-enyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNWMULWUSNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176277 | |
| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21869-84-1 | |
| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021869841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B1496643.png)
![Calcium;sodium;(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-carboxylato-6-[(2S,3R,4S,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1496650.png)







![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

